molecular formula C9H7NO B2453317 N-phenylprop-2-ynamide CAS No. 7341-97-1

N-phenylprop-2-ynamide

Cat. No.: B2453317
CAS No.: 7341-97-1
M. Wt: 145.161
InChI Key: MJTDYWXUZKOVHX-UHFFFAOYSA-N
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Description

N-phenylprop-2-ynamide is an organic compound with the molecular formula C₉H₇NO. It features a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. This compound is part of the ynamide family, known for their unique reactivity and stability, making them valuable intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-phenylprop-2-ynamide can be synthesized through various methods. One common approach involves the copper-catalyzed coupling of amides with alkynes or their derivatives. This method is highly efficient and allows for the preparation of a wide range of ynamides . Another method involves the use of trichloroethene as a two-carbon synthon, which reacts with amides to form dichloroenamides, followed by elimination to yield ynamides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale copper-catalyzed coupling reactions due to their high efficiency and scalability. The use of inexpensive starting materials like trichloroethene also makes this method economically viable for industrial applications .

Biological Activity

N-phenylprop-2-ynamide, an organic compound with the molecular formula C₉H₇NO, belongs to the ynamide class, which is recognized for its unique reactivity and stability. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides an overview of the biological activity of this compound, focusing on its mechanisms, applications, case studies, and research findings.

This compound features a triple bond adjacent to a nitrogen atom, which is part of its amide functional group. The compound's reactivity is primarily attributed to the ynamide functionality, allowing it to participate in various chemical reactions such as:

  • Oxidation : Under aerobic conditions, it can undergo Cα–H oxidation, often catalyzed by photoredox catalysts like rose bengal.
  • Substitution : The compound can engage in nucleophilic substitution reactions due to the polarization of its triple bond.
  • Cyclization : It can be utilized in cyclization reactions to produce heterocyclic compounds with potential biological activity.

These reactions enable this compound to serve as a versatile building block in organic synthesis and medicinal chemistry .

Biological Activity

Research indicates that this compound and its derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown promise against bacterial pathogens. For instance, a derivative known as CM14 (N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenylprop-2-ynamide) was identified as an effective inhibitor of HlyU in Vibrio vulnificus, reducing virulence without affecting bacterial growth. This compound enhanced survival rates in infected mice by alleviating systemic inflammation and organ dysfunction .
  • Anticancer Properties : Compounds related to this compound have been investigated for their potential to inhibit cancer cell proliferation. For example, certain ynamides have demonstrated significant activity against various cancer cell lines by modulating enzyme activity involved in cell growth .
  • Enzyme Inhibition : The mechanism of action often involves the inhibition of specific enzymes or receptors. For instance, some derivatives may inhibit enzymes linked to cell proliferation, showcasing anticancer effects .

Case Study 1: Inhibition of Virulence in Vibrio vulnificus

The study highlighted the effectiveness of CM14 as an HlyU inhibitor. This small molecule was shown to significantly reduce the expression of virulence genes without adversely affecting bacterial growth. The half-maximal effective concentration (EC50) was determined to be 30.97 μM, indicating a potent effect at relatively low concentrations .

Case Study 2: Anticancer Activity

Research into various ynamide derivatives has demonstrated their ability to inhibit tumor growth in vitro. For instance, compounds exhibiting structural similarities to this compound were synthesized and tested against cancer cell lines, revealing promising results in inhibiting proliferation .

Summary of Biological Activities

Biological Activity Description
AntimicrobialEffective against Vibrio vulnificus; enhances survival in infected models.
AnticancerInhibits proliferation in various cancer cell lines; potential enzyme inhibitors.
Enzyme InhibitionModulates activity of enzymes linked to cell growth and virulence factors.

Properties

IUPAC Name

N-phenylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-9(11)10-8-6-4-3-5-7-8/h1,3-7H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTDYWXUZKOVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound 20 was prepared according to the method described for compound 1 employing aniline (1 g, 0.01 mol), propargylic acid (0.76 g, 0.01 mol), DCC (2.2 g, 0.01) and DMAP (8.6 mg, 0.07 mmol) to give brown solid compound 20 (1.35 g, 87%). 1H NMR (300 MHz, CD2Cl2) δ 2.93 (s, 1H), 7.15 (t, J=6.9 Hz, 1H), 7.33 (t, J=7.5 Hz, 2H), 7.52 (t, J=7.4 Hz, 2H), 7.79 (br s, 1H).
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.76 g
Type
reactant
Reaction Step Three
Name
Quantity
2.2 g
Type
reactant
Reaction Step Four
Name
Quantity
8.6 mg
Type
catalyst
Reaction Step Five
Yield
87%

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